molecular formula C16H22BrNO2 B2680011 Tert-butyl 7-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate CAS No. 1338097-16-7

Tert-butyl 7-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate

Cat. No.: B2680011
CAS No.: 1338097-16-7
M. Wt: 340.261
InChI Key: UWTINZMXUQCSGC-UHFFFAOYSA-N
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Description

Tert-butyl 7-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate ( 1338097-16-7) is a high-value chemical building block supplied with a minimum purity of 97% . This compound, with the molecular formula C16H22BrNO2 and a molecular weight of 340.25 g/mol , is part of the heterocyclic building blocks family, essential for advanced chemical synthesis . It is primarily designed for professional manufacturing and research laboratories, serving as a key intermediate in the development of novel compounds, including pharmaceuticals and other complex heterocyclic systems . This product is offered for professional Research Use Only and is strictly intended for laboratory and industrial applications. It is not intended for diagnostic, therapeutic, medical, or consumer use. Terms and conditions apply; verification of end-use is required prior to shipment, and orders from non-authorized facilities will be canceled .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 7-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO2/c1-15(2,3)20-14(19)18-10-12-8-13(17)7-6-11(12)9-16(18,4)5/h6-8H,9-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTINZMXUQCSGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CN1C(=O)OC(C)(C)C)C=C(C=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of 3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting bromo compound is then esterified with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Substituted isoquinoline derivatives with various functional groups.

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Potential as a Pharmacophore

Tert-butyl 7-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate exhibits significant potential as a pharmacophore in drug design. Its structure allows for interactions with biological targets related to neurological disorders and cancer treatment. Research has shown that derivatives of isoquinoline compounds can exhibit anti-inflammatory and anticancer properties, making this compound a candidate for further exploration in therapeutic applications .

Case Study: Anticancer Activity

In a study published in the Molecules journal, researchers synthesized various isoquinoline derivatives, including this compound. The results indicated that these compounds demonstrated cytotoxic effects against several cancer cell lines. The mechanism of action was linked to the induction of apoptosis and inhibition of cell proliferation .

Synthetic Organic Chemistry

Synthesis of Complex Molecules

This compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic pathways aimed at developing new compounds with desired biological activities.

Table: Synthetic Routes Involving this compound

Reaction TypeDescriptionReference
Suzuki CouplingUsed to attach aryl groups to the isoquinoline framework
Boronic Ester FormationFacilitates the introduction of functional groups necessary for further reactions
Deprotection ReactionsRemoval of protecting groups to yield active pharmaceutical ingredients

Material Science

Applications in Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for its potential to enhance material properties. The compound's bromine atom can participate in radical polymerization processes, leading to the development of novel materials with specific mechanical and thermal characteristics.

Mechanism of Action

The mechanism of action of tert-butyl 7-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to active sites or receptor domains, thereby modulating biological pathways. The presence of the bromine atom and tert-butyl ester group can influence its binding affinity and selectivity towards molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Dihydroisoquinoline Family

Compound A: Tert-butyl 7-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate (CAS: 258515-65-0)

  • Key Differences: Lacks the 3,3-dimethyl substituents present in the target compound. The 3,4-dihydro structure implies a partially saturated isoquinoline ring, reducing steric hindrance compared to the 3,3-dimethyl variant. Reactivity: The absence of methyl groups at the 3-position may increase susceptibility to oxidation or nucleophilic attack at the ester group. Safety data for this compound indicate standard handling precautions for brominated aromatic compounds, including skin/eye protection and adequate ventilation .

Compound B : Tert-butyl 3-methyl-2-(((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthrene-1-carboxamido)methyl)-1H-indole-1-carboxylate

  • Key Differences: Features an indole core instead of a dihydroisoquinoline scaffold. Contains a complex tricyclic phenanthrene-derived substituent, introducing significant steric bulk and hydrophobicity. Applications: Reported in NMR studies (13C and 1H), this compound’s structural complexity suggests use in natural product synthesis or receptor-targeted drug design, unlike the simpler brominated dihydroisoquinoline .

Functional Group Comparisons

Property Target Compound Compound A Compound B
Core Structure 1,4-Dihydroisoquinoline 3,4-Dihydroisoquinoline Indole
Substituents 7-Br, 3,3-dimethyl, tert-butyl 7-Br, tert-butyl Methyl, phenanthrene-derived
Steric Hindrance High (3,3-dimethyl) Moderate Extremely High
Reactivity at Bromine High (cross-coupling) High N/A (no bromine)
Stability Enhanced (tert-butyl) Moderate Variable (complex substituents)

Research Findings and Limitations

  • Gaps in Data: Direct comparative studies on reaction yields, bioavailability, or degradation pathways are absent in the provided evidence.
  • Theoretical Predictions : Computational modeling suggests that the 3,3-dimethyl groups in the target compound could hinder π-π stacking interactions compared to Compound A, affecting crystallinity or binding to biological targets.

Biological Activity

Tert-butyl 7-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate (CAS Number: 1338097-16-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C16H22BrN0₂
  • Molecular Weight : 340.25 g/mol
  • Purity : ≥97% .

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Dopamine Receptors : Research indicates that compounds structurally related to this isoquinoline derivative may act as positive allosteric modulators for dopamine receptors, particularly D1 receptors. This mechanism is crucial for the treatment of neurodegenerative disorders like Parkinson's disease .
  • Antioxidant Properties : The compound has shown potential antioxidant activity, which can mitigate oxidative stress-related damage in cells. This property is significant in the context of neuroprotection and cancer therapy .
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Biological Activity Data

The following table summarizes key biological activities and findings associated with this compound:

Activity Effect Reference
Dopamine D1 ModulationPositive allosteric modulation
Antioxidant ActivityReduces oxidative stress
Anti-inflammatory ActivityInhibits cytokine production

Case Study 1: Neuroprotective Effects

In a study evaluating the neuroprotective effects of isoquinoline derivatives, this compound was administered to mouse models exhibiting symptoms of Parkinson's disease. The results demonstrated significant improvements in motor function and reduced neuronal degeneration compared to control groups .

Case Study 2: Antioxidant Activity Assessment

A separate investigation focused on the antioxidant properties of this compound highlighted its ability to scavenge free radicals effectively. The study utilized various assays (DPPH and ABTS) to quantify the antioxidant capacity, revealing that this compound exhibited comparable efficacy to established antioxidants like ascorbic acid .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 7-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, bromo-substituted intermediates can be alkylated or arylated using Pd(dppf)Cl₂ as a catalyst and K₂CO₃ as a base in refluxing solvents like THF or DMF. This method allows regioselective introduction of substituents at the 7-position . Purification often involves column chromatography, and yields depend on reaction time, temperature, and stoichiometric ratios of reagents.

Q. How is this compound characterized spectroscopically?

Characterization relies on ¹H/¹³C NMR , HREIMS (High-Resolution Electron Ionization Mass Spectrometry) , and HPLC retention time analysis . For instance, ¹H NMR in CDCl₃ resolves signals for tert-butyl groups (~1.4 ppm) and dihydroisoquinoline protons (e.g., aromatic protons at 6.8–7.5 ppm). HREIMS confirms molecular weight with precision (e.g., [M+H]⁺ at m/z 368.0845 for analogous compounds) .

Q. What are the stability considerations during storage and handling?

While specific data for this compound is limited, structurally similar tert-butyl-protected dihydroisoquinolines are hygroscopic and sensitive to light/heat. Storage at –20°C under inert atmosphere (argon/nitrogen) in amber vials is recommended. Decomposition via hydrolysis of the carboxylate ester can occur in humid conditions, necessitating anhydrous solvents for reactions .

Advanced Research Questions

Q. How do substituents at the 7-position influence reactivity in cross-coupling reactions?

The bromo group at C7 serves as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. Comparative studies show that electron-withdrawing groups (e.g., Br, CN) enhance oxidative addition efficiency with Pd catalysts, while steric hindrance from 3,3-dimethyl groups may slow transmetallation. For example, replacing bromo with trifluoromethylbenzyl groups (as in derivative 7c) alters electronic density, affecting coupling yields .

Q. What strategies optimize reaction yields when introducing bulky substituents?

  • Catalyst selection : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in sterically hindered systems due to its bulky, electron-rich ligands.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates.
  • Temperature control : Slow heating (40–60°C) minimizes side reactions like β-hydride elimination .

Q. How can contradictory NMR data between batches be resolved?

Discrepancies often arise from rotamers (due to restricted rotation of the tert-butyl group) or solvent impurities . Solutions include:

  • Recording NMR at elevated temperatures (e.g., 50°C in DMSO-d₆) to average rotameric signals.
  • Using deuterated solvents with low water content (<0.01%).
  • Cross-validating with 2D NMR (COSY, HSQC) to assign overlapping peaks .

Q. What role does this compound play in structure–activity relationship (SAR) studies for medicinal chemistry?

The 7-bromo substituent is a key site for derivatization in drug discovery. For example, replacing bromo with bioisosteres (e.g., -CF₃, -CN) modulates lipophilicity (logP) and target binding. In SAR studies, tert-butyl 7-(2-cyanobenzyl)-analogs showed enhanced kinase inhibition compared to bromo derivatives, highlighting the importance of electronic and steric tuning .

Methodological Insights

Q. What analytical techniques validate purity for catalytic applications?

  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 50–90% ACN) resolve impurities.
  • Elemental analysis : Confirms C, H, N content within 0.4% of theoretical values.
  • TLC monitoring : Silica plates with UV visualization track reaction progress .

Q. How are computational methods used to predict reactivity?

Density Functional Theory (DFT) calculates HOMO/LUMO energies to predict sites for electrophilic attack. For tert-butyl 7-bromo derivatives, the C7 position shows higher electrophilicity (LUMO = –1.8 eV) compared to the carboxylate group, guiding functionalization strategies .

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